5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
Description
Historical Evolution of Brominated Imidazopyridine Scaffolds
The imidazo[1,2-a]pyridine core first gained prominence in the 1980s with the commercialization of zolpidem, a GABA-A receptor agonist for insomnia treatment. Early synthetic efforts focused on unsubstituted derivatives, but the introduction of halogen atoms—particularly bromine—marked a turning point in optimizing pharmacokinetic and pharmacodynamic properties. Bromination strategies initially targeted the C-2 and C-6 positions, as seen in 6-bromoimidazo[1,2-a]pyridine synthesized via chloroacetaldehyde-mediated cyclization of 2-amino-5-bromopyridine. However, the C-5 position emerged as a superior site for bromine incorporation due to its unique electronic effects on aromatic π-systems and hydrogen-bonding capabilities.
A comparative analysis of bromination positions reveals distinct advantages of C-5 substitution:
| Bromination Position | Electronic Effects | Synthetic Accessibility | Biological Relevance |
|---|---|---|---|
| C-2 | Moderate electron withdrawal | High | Limited to sedative-hypnotic agents |
| C-5 | Strong electron-deficient character | Moderate | Enhances kinase inhibition potency |
| C-6 | Steric hindrance dominant | High | Used in antimycobacterial agents |
Table 1: Impact of bromine substitution patterns on imidazo[1,2-a]pyridine derivatives.
The development of 5-bromo derivatives accelerated with improved coupling reactions, particularly Suzuki-Miyaura cross-couplings that leverage the bromine atom as a leaving group. For instance, ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for palladium-catalyzed arylations, enabling rapid diversification of the scaffold. This synthetic flexibility facilitated the creation of libraries for high-throughput screening against cancer targets like KRAS G12C mutants, where brominated analogs demonstrated enhanced covalent binding to cysteine residues.
Strategic Importance of C-5 Bromination in Heterocyclic Drug Design
Bromine’s incorporation at the C-5 position induces three critical modifications to the imidazo[1,2-a]pyridine framework:
- Electronic polarization : The electron-withdrawing effect increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic aromatic substitutions. This property is exploited in covalent inhibitor design, where the C-3 ester group in 5-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester activates the molecule for Michael addition to biological thiols.
- Steric guidance : Bromine’s van der Waals radius (1.85 Å) creates optimal steric complementarity in kinase ATP-binding pockets. Molecular docking studies show that 5-bromo derivatives achieve superior binding to hydrophobic subpockets compared to chloro or fluoro analogs.
- Metabolic stabilization : The C-5 bromine atom reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated in microsomal stability assays with human liver microsomes (HLM t₁/₂ > 120 min vs. 45 min for non-brominated analogs).
Recent applications highlight the scaffold’s versatility:
- In anticancer drug discovery, the Groebke–Blackburn–Bienaymè reaction enables efficient synthesis of 5-bromoimidazo[1,2-a]pyridine derivatives bearing acrylamide warheads. Compound I-11 from this series exhibited submicromolar IC₅₀ against NCI-H358 lung cancer cells through selective KRAS G12C inhibition.
- Antibacterial screening identified 5-bromo-3-carboxylate esters as potent inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), with MIC values ≤1 μg/mL against multidrug-resistant strains.
The ethyl ester moiety at C-3 further enhances cell permeability, as evidenced by artificial membrane permeability assays (Papp > 20 × 10⁻⁶ cm/s). This functional group serves as a prodrug strategy, with intracellular esterases cleaving the ester to release the active carboxylic acid metabolite.
Synthetic Pathway Comparison
1. Traditional approach (C-6 bromination):
2-Amino-5-bromopyridine + Chloroacetaldehyde → 6-Bromoimidazo[1,2-a]pyridine
2. Modern C-5 bromination strategy:
a. Directed ortho-metalation of imidazo[1,2-a]pyridine-3-carboxylate
b. Bromine quench at -78°C → 5-Bromo intermediate
c. Ethyl ester protection → Target compound
Properties
IUPAC Name |
ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSQOKQDBHWCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.
Esterification: The carboxylic acid group at the 3-position can be esterified using reagents like ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- CAS Number : 1397199-87-9
The compound features a bromine atom at the 5-position and an ethyl ester group at the 3-position of the imidazo[1,2-a]pyridine core. This specific arrangement contributes to its reactivity and biological profile.
Chemistry
5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester is utilized as a building block in organic synthesis. Its unique structure allows for the development of complex organic molecules. It also serves as a ligand in coordination chemistry, facilitating various reactions and interactions in synthetic pathways.
Biology
The compound has been investigated for its potential antimicrobial, antiviral, and anticancer properties. Notably, research indicates that it may exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Case Study: Antimicrobial Activity
A study conducted by Abrahams et al. highlighted that imidazo[1,2-a]pyridine analogues demonstrate potent inhibition against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . This underscores the compound's potential as a therapeutic agent for resistant strains of tuberculosis.
Medicine
In medicinal chemistry, this compound acts as a precursor for developing pharmaceutical agents targeting various diseases. Its ability to interact with specific biochemical pathways makes it a candidate for drug development aimed at conditions such as cancer and infectious diseases.
Biochemical Pathways
Research indicates that this compound targets IKK-ε and TBK1 kinases, which play crucial roles in activating the NF-kB signaling pathway through phosphorylation processes. This pathway is significant for regulating immune responses and cell survival .
Industry
In industrial applications, this compound is used in producing materials with specific properties, such as polymers and dyes. Its unique reactivity allows it to contribute to the development of advanced materials with tailored functionalities.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Studies have demonstrated its efficacy against MDR-TB and XDR-TB strains, indicating its potential as a therapeutic agent in treating resistant infections.
Mechanism of Action
The mechanism of action of 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural analogs, focusing on substituent type, position, and physicochemical properties:
Physicochemical Properties
- Solubility : The bromo and chloro derivatives are typically insoluble in water but soluble in DMSO (e.g., HS-173: 84 mg/mL in DMSO) . Methoxy-substituted analogs may exhibit improved solubility due to the polar OCH₃ group .
- Stability: Ethyl esters are prone to hydrolysis under basic conditions (e.g., LiOH/THF) to yield carboxylic acids, a common step in prodrug activation . Nitro-substituted esters may exhibit reduced stability due to the electron-withdrawing NO₂ group .
- Density and pKa : The methoxy derivative has a predicted density of 1.24 g/cm³ and pKa of 4.40 , suggesting moderate acidity compared to halogenated analogs .
Biological Activity
5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (CAS No. 1397199-87-9) is a heterocyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom at the 5-position and an ethyl ester group at the 3-position, contributing to its unique reactivity and biological profile.
- Molecular Formula : CHBrNO
- Molecular Weight : 269.09 g/mol
- Structure : The compound belongs to the imidazo[1,2-a]pyridine family, which is known for various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that this compound may target IKK-ε and TBK1 kinases, which are crucial in activating the NF-kB signaling pathway through phosphorylation processes. This pathway is significant in regulating immune responses and cell survival.
Antimicrobial Properties
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound's efficacy against these pathogens highlights its potential as a therapeutic agent in treating resistant strains of tuberculosis.
Anticancer Activity
Recent research has also explored the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exert cytotoxic effects on MDA-MB-231 triple-negative breast cancer cells, with an IC value indicating significant potency against these cells while exhibiting lower toxicity towards non-cancerous cells.
Summary of Biological Activities
| Activity Type | Efficacy/IC | Notes |
|---|---|---|
| Antimicrobial | Significant against MDR-TB and XDR-TB | Potential therapeutic for resistant TB strains |
| Anticancer | IC ~0.126 μM (MDA-MB-231) | Effective against cancer cells with low toxicity to normal cells |
Case Study 1: Antitubercular Activity
In a study investigating various imidazo[1,2-a]pyridine derivatives, this compound was found to have significant antitubercular activity. The mechanism involved inhibition of bacterial growth through disruption of essential metabolic pathways in Mycobacterium tuberculosis.
Case Study 2: Anticancer Properties
Another study focused on the compound's anticancer effects demonstrated its ability to induce apoptosis in cancer cells. The treatment resulted in increased levels of caspase-9, indicating activation of the intrinsic apoptotic pathway. This suggests that this compound could serve as a promising lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via tandem cyclization/bromination of 2-aminopyridine derivatives with α-bromoketones. Key reagents include ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. Optimizing reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 aminopyridine:α-bromoketone) improves yields to >75%. Purification via column chromatography (hexane/ethyl acetate, 3:1) ensures high purity .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethyl acetate |
| Oxidizing Agent | TBHP |
| Yield | 75–85% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR (to confirm bromine and ester group positions), HPLC (≥98% purity), and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry for derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Avoid inhalation, skin contact, and exposure to sparks/static discharge. Use fume hoods, PPE (gloves, lab coat), and ensure proximity to eye-wash stations. Waste must be stored separately and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C-5 vs. C-3) affect the compound's reactivity in cross-coupling reactions?
- Methodological Answer : Bromine at C-5 (vs. C-3) enhances electrophilicity for Suzuki-Miyaura couplings due to reduced steric hindrance. Compare Pd-catalyzed reactions with arylboronic acids: C-5 derivatives achieve 85–90% conversion vs. 60–65% for C-3 analogs. DFT calculations (B3LYP/6-31G*) confirm electronic effects .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., antimicrobial vs. anticancer assays)?
- Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., bacterial strain variability, cancer cell line selection). Normalize data using positive controls (e.g., cisplatin for anticancer assays) and perform dose-response curves (IC values). For example:
| Assay Type | IC (μM) | Reference Compound |
|---|---|---|
| Anticancer (MCF-7) | 12.3 ± 1.2 | Cisplatin (8.7 ± 0.9) |
| Antimicrobial (E. coli) | >100 | Ampicillin (2.5 ± 0.3) |
- Conclusion : The compound shows selectivity for eukaryotic targets .
Q. How can computational methods predict reactivity and binding affinity for novel derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like cyclin-dependent kinases (CDKs). For example, bromine at C-5 increases hydrophobic interactions with CDK2's ATP-binding pocket (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for C-3 derivatives) .
Comparative Analysis of Analogues
| Compound | Key Feature | Reactivity (Suzuki Coupling Yield) | Biological Activity (IC, μM) |
|---|---|---|---|
| 5-Bromo-C3-ester | Bromine at C-5 | 85–90% | 12.3 (MCF-7) |
| 3-Bromo-C2-ester (SC-17609) | Bromine at C-3 | 60–65% | 28.4 (MCF-7) |
| 6-Chloro-C3-acid | Chlorine at C-6 | N/A | 45.6 (HeLa) |
| Data compiled from , and 12. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
